Lithium cobalt phosphate

Descripción general

Descripción

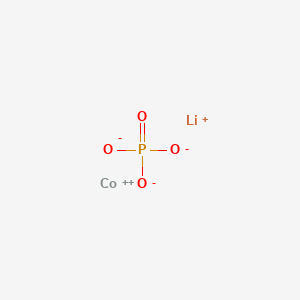

Lithium Cobalt Phosphate (LiCoPO4), also known as LCP, is a class of electrode material that can be used in the fabrication of lithium-ion batteries . These materials enable the formation of greener and sustainable batteries for electrical energy storage .

Synthesis Analysis

A new low-temperature method for the synthesis of fine powders of double phosphates LiCoPO4 has been developed . The morphology and particle size distribution of the synthesized materials are determined by the type of precursor used .

Molecular Structure Analysis

The molecular structure of LiCoPO4 is characterized by a linear formula: LiCoPO4 . The InChI key for LiCoPO4 is SBWRUMICILYTAT-UHFFFAOYSA-K .

Chemical Reactions Analysis

LiCoPO4 has been used in the fabrication of an electrochemical sensor for the simultaneous determination of ascorbic acid (AA), dopamine (DA), and serum uric acid (UA) . The homogenous incorporation of carbon improved the conductivity of LCP .

Physical and Chemical Properties Analysis

LiCoPO4 is a powder with a molecular weight of 160.85 g/mol . It has a density of 3.65 g/cm3 (lit.) . The compound is used in battery manufacturing .

Aplicaciones Científicas De Investigación

Oxygen Evolution Reaction Catalysts

Lithium cobalt phosphate (LiCoPO4) shows significant promise as an oxygen evolution reaction (OER) catalyst. In neutral pH conditions, LiCoPO4 electrodes exhibit activation for OER catalysis upon potential cycling. This activation is associated with the formation of an amorphous surface structure, which plays a crucial role in its catalytic activity (Lee et al., 2012).

High Voltage Cathode Material in Lithium-Ion Batteries

LiCoPO4 has garnered attention as a high-voltage cathode material for lithium-ion batteries (LIBs) due to its significant energy density potential. To address its low ion and electron conductivities, a composite structure with nano-sized LiCoPO4 and carbon has been effectively used, enhancing its performance as a cathode material (Matsuoka et al., 2017).

Mixed-Valent Lithium/Cobalt Phosphate Compounds

Research on lithium cobalt(II/III) bis(diphosphate), a new mixed-valent lithium/cobalt(II/III) phosphate, has contributed to the understanding of the disorder in metal sites, potentially influencing its application in various technologies (Kouass et al., 2010).

Adsorption Studies and Environmental Interactions

Adsorption of small ions, like phosphate, to the surfaces of metal oxides such as lithium cobalt oxide can significantly alter their behavior, especially in nanoscale form. Understanding these interactions is vital for emerging nanomaterial applications, including environmental impact assessments (Laudadio et al., 2019).

Polymorphism and Properties

LiCoPO4's polymorphic forms, such as olivine-type or Pnma-LiCoPO4, have been extensively studied for their intriguing electrochemical properties, particularly as high-voltage cathode materials for next-generation LIBs. This research includes examining synthesis procedures and physical and structural properties, contributing to advancements in battery technologies (Ludwig & Nilges, 2018).

Life Cycle Assessment of Li-ion Batteries

A life cycle assessment (LCA) of lithium-ion batteries using this compound (LCP) has been conducted. This includes a newly-developed hydrometallurgical battery recycling process, emphasizing the importance of efficient and environmentally conscious methods for battery production and end-of-life recycling (Raugei & Winfield, 2019).

Nanostructured Anode Materials for LIBs

Research on cobalt chalcogenides, phosphides, and cobaltates with hierarchical nanostructures, focusing on their synthesis, structural characteristics, and electrochemical performances, provides insights into their use as anode materials in LIBs. This includes the exploration of the lithiation environment, addressing challenges such as volume variation during cycling (Liang et al., 2019).

Mecanismo De Acción

Target of Action

Lithium cobalt phosphate (LCP) is primarily used as a high-voltage cathode material in the fabrication of lithium-ion batteries . The primary targets of LCP are the anode and cathode within these batteries, where it plays a crucial role in the charge-discharge cycle .

Mode of Action

LCP operates at higher voltages than the traditionally employed lithium iron phosphate, thus attaining a higher energy density . During the charge-discharge cycle of a lithium-ion battery, lithium ions move from the anode to the cathode during discharge and back when charging . LCP, being part of the cathode, is directly involved in this ion movement, contributing to the battery’s overall performance .

Biochemical Pathways

The movement of lithium ions between the anode and cathode during the charge-discharge cycle is a key process here . The exact biochemical pathways of lithium, a component of LCP, are complex and involve interactions with various neurotransmitters and second messenger systems .

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a living organism. In the context of lcp in lithium-ion batteries, we can consider how lcp is distributed within the battery and how it participates in the charge-discharge cycle .

Result of Action

The primary result of LCP’s action within a lithium-ion battery is the efficient storage and release of electrical energy. This is achieved through the movement of lithium ions between the anode and cathode during the charge-discharge cycle . The use of LCP as a cathode material can improve the energy density of lithium-ion batteries .

Action Environment

The performance of LCP in lithium-ion batteries can be influenced by various environmental factors. For instance, temperature extremes can affect the efficiency of the charge-discharge cycle and the overall lifespan of the battery . Additionally, the extraction and processing of lithium and cobalt, which are components of LCP, have significant environmental impacts . These include high energy and water use, and potential harm to ecosystems and human health .

Análisis Bioquímico

Biochemical Properties

Lithium cobalt phosphate has been found to interact with various biomolecules, including ascorbic acid, dopamine, and serum uric acid . These interactions are facilitated by the compound’s unique electrochemical properties, which allow it to serve as an effective sensor for these molecules .

Cellular Effects

While the specific effects of this compound on cellular processes are still being explored, it is known that the compound can influence cell function through its interactions with various biomolecules . For example, its ability to detect and respond to changes in the levels of ascorbic acid, dopamine, and serum uric acid could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential modulation of enzyme activity . Its ability to detect ascorbic acid, dopamine, and serum uric acid suggests that it may influence gene expression and other cellular processes by modulating the levels of these molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and responsiveness over time .

Metabolic Pathways

This compound’s involvement in metabolic pathways is another area of active research. Its interactions with enzymes and cofactors, as well as potential effects on metabolic flux or metabolite levels, could have significant implications for cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various biomolecules .

Subcellular Localization

Future studies could reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

lithium;cobalt(2+);phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWRUMICILYTAT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]P(=O)([O-])[O-].[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoLiO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621541 | |

| Record name | Cobalt(2+) lithium phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13824-63-0 | |

| Record name | Cobalt(2+) lithium phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium Cobalt(II) Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

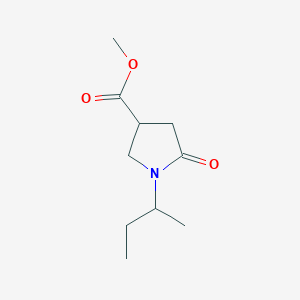

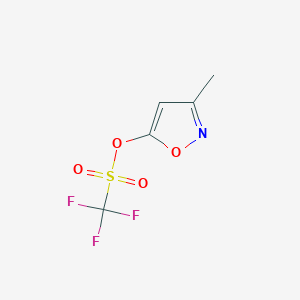

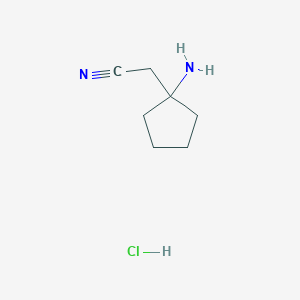

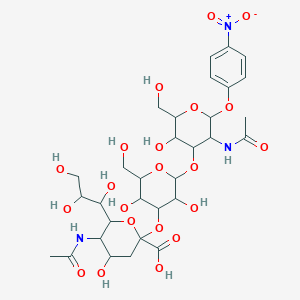

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

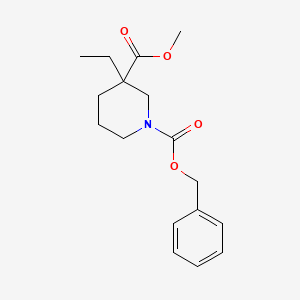

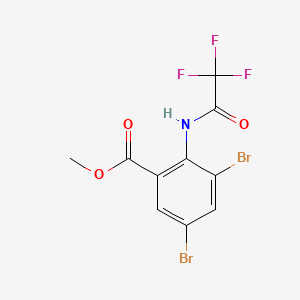

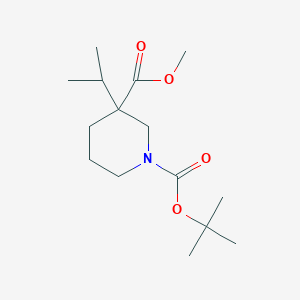

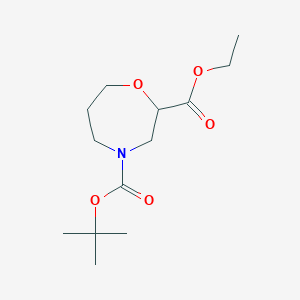

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B3027690.png)

![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)